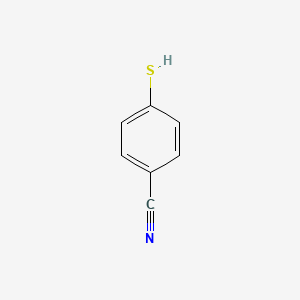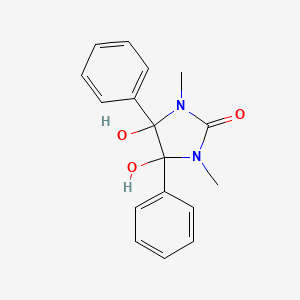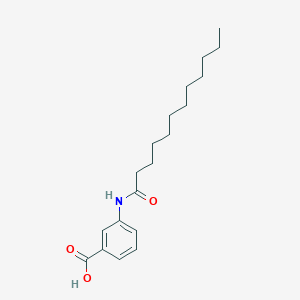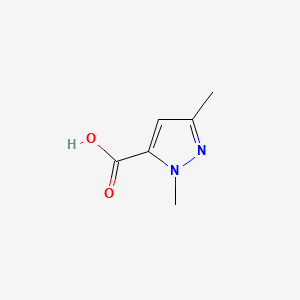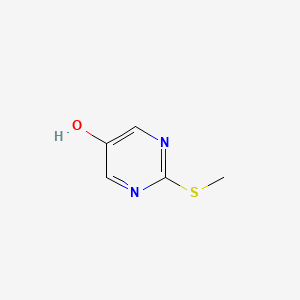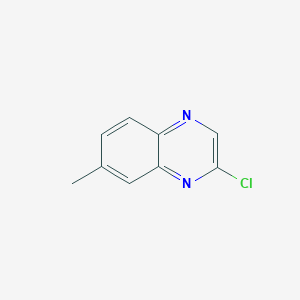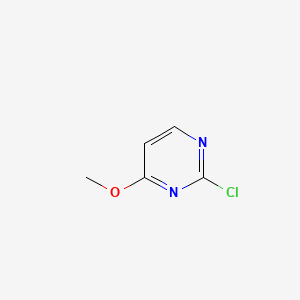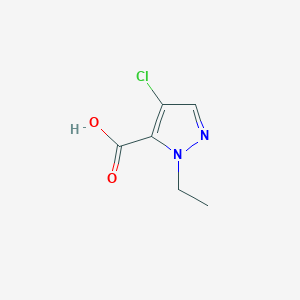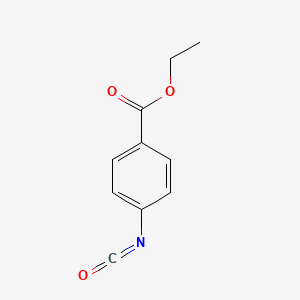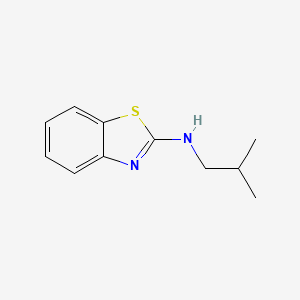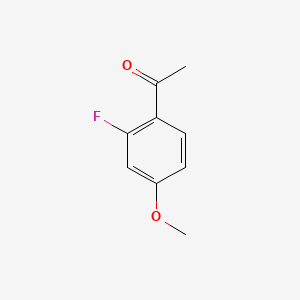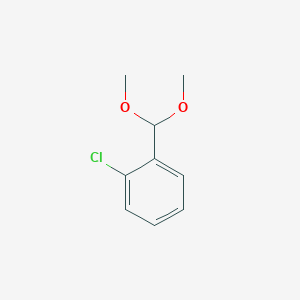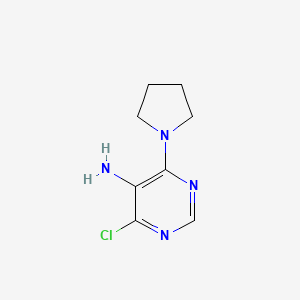
4-氯-6-(吡咯烷-1-基)嘧啶-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary targets of the compound “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are currently unknown. This compound is a chemical intermediate and its biological targets may depend on the specific context in which it is used .
Mode of Action
Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body, influencing their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context .
Result of Action
Its effects would depend on its specific targets and the biochemical pathways it influences .
生化分析
Biochemical Properties
4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By modulating this pathway, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine can impact cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine can result in toxic or adverse effects, including cellular damage and organ dysfunction .
Metabolic Pathways
4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby influencing the synthesis and degradation of nucleotides .
Transport and Distribution
Within cells and tissues, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound can be actively transported across cell membranes by specific transporters, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBSHFZMWYKLPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360165 |
Source


|
| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626217-76-3 |
Source


|
| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
